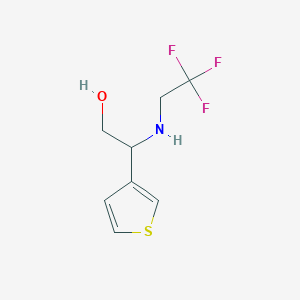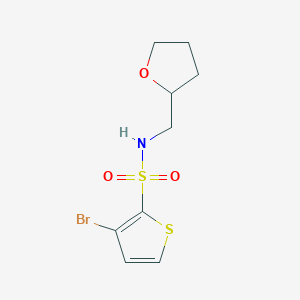![molecular formula C17H20N2O B7576866 1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one](/img/structure/B7576866.png)
1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one, also known as BU-224, is a novel compound that has been investigated for its potential as a therapeutic agent. BU-224 is a selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress.
Mecanismo De Acción
1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one is a selective agonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the brain. Activation of the 5-HT1A receptor has been shown to have anxiolytic and antidepressant-like effects, as well as effects on other physiological processes such as sleep, appetite, and pain perception. 1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one binds to the 5-HT1A receptor and activates it, leading to downstream effects that result in the observed pharmacological effects.
Biochemical and Physiological Effects:
1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to enhance the effects of other antidepressant drugs. 1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one has been shown to increase the release of serotonin in the brain, which is thought to be one of the mechanisms by which it exerts its effects. 1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one has also been investigated for its potential as a treatment for drug addiction and withdrawal, and it has been shown to reduce drug-seeking behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one is its selectivity for the 5-HT1A receptor, which reduces the potential for off-target effects. 1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one has also been optimized for high yields and purity, which makes it suitable for use in preclinical studies. One limitation of 1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one is its relatively short half-life, which may limit its usefulness in clinical settings.
Direcciones Futuras
There are several future directions for research on 1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one. One direction is to investigate its potential as a treatment for mood and anxiety disorders in humans. Another direction is to investigate its potential as a treatment for drug addiction and withdrawal in humans. Further studies are needed to fully understand the mechanism of action of 1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one and its effects on other physiological processes. Additionally, the development of more potent and selective agonists of the 5-HT1A receptor may lead to the development of more effective treatments for mood and anxiety disorders.
Métodos De Síntesis
The synthesis of 1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one involves several steps, including the preparation of the starting materials and the coupling reactions. The starting materials are 2-azabicyclo[2.2.1]heptane and 1H-indole-3-carbaldehyde, which are reacted with each other in the presence of a Lewis acid catalyst to form the intermediate compound. The intermediate is then reacted with the appropriate reagents to form the final product, 1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one. The synthesis of 1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one has been investigated for its potential as a therapeutic agent for the treatment of mood and anxiety disorders. The serotonin 5-HT1A receptor is a target for many antidepressant and anxiolytic drugs, and 1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one has shown promising results in preclinical studies. 1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one has been shown to have anxiolytic and antidepressant-like effects in animal models, and it has also been shown to enhance the effects of other antidepressant drugs. 1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one has also been investigated for its potential as a treatment for drug addiction and withdrawal.
Propiedades
IUPAC Name |
1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17(19-11-12-5-7-14(19)9-12)8-6-13-10-18-16-4-2-1-3-15(13)16/h1-4,10,12,14,18H,5-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNYTFVODULZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C(=O)CCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide](/img/structure/B7576798.png)



![2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7576833.png)
![N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7576839.png)
![4-[(2-Amino-2-oxoethyl)-methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576844.png)
![1-[2-(2-aminophenyl)acetyl]-N-methylpiperidine-2-carboxamide](/img/structure/B7576859.png)

![2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone](/img/structure/B7576878.png)


![Pentanoic acid, 5-[4-(3-chlorophenyl)-1-piperazinyl]-](/img/structure/B7576901.png)
